Rizatriptan N,N,N-Trimethylethanammonium Chloride

Description

Properties

IUPAC Name |

trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N5/c1-21(2,3)7-6-14-9-18-16-5-4-13(8-15(14)16)10-20-12-17-11-19-20/h4-5,8-9,11-12,18H,6-7,10H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJSUAORIKADOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030849-63-8 | |

| Record name | Rizatriptan N,N,N-trimethylethanammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030849638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZK2YWM689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Rizatriptan N,N,N-Trimethylethanammonium Chloride: Synthesis, Characterization, and Pharmaceutical Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Rizatriptan N,N,N-Trimethylethanammonium Chloride, a potential process-related impurity and metabolite of the anti-migraine drug Rizatriptan. As a quaternary ammonium compound, its unique chemical and physical properties necessitate specialized analytical approaches for detection and quantification. This document outlines a plausible synthetic pathway, details its predicted physicochemical and spectroscopic characteristics, and presents a robust analytical methodology for its separation and control. Furthermore, it delves into the potential pharmacological and toxicological implications of this compound, framed within the regulatory context of pharmaceutical impurities. This guide serves as a critical resource for professionals engaged in the development, manufacturing, and quality control of Rizatriptan, ensuring product safety and regulatory compliance.

Introduction and Overview

Rizatriptan is a selective 5-hydroxytryptamine (5-HT)1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1][2] this compound is a quaternary ammonium cation that represents a potential impurity formed during the synthesis of Rizatriptan or as a degradation product.[3][4][5] Its permanent positive charge imparts distinct physicochemical properties compared to the parent drug, such as increased water solubility and different chromatographic behavior, which can pose challenges for its isolation and quantification.[6][7]

This guide provides a detailed scientific overview of this specific impurity, offering both theoretical and practical insights for its management.

Chemical Identity and Physicochemical Properties

This compound is the product of the quaternization of the tertiary dimethylamino group of the Rizatriptan molecule.

| Property | Predicted Value / Information | Source / Rationale |

| Chemical Name | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N,N,N-trimethylethan-1-aminium chloride | IUPAC Nomenclature |

| Synonyms | Rizatriptan Trimethylammonium Chloride, Rizatriptan N-Methyl Adduct | Common alternative names |

| CAS Number | 1030849-63-8 | Chemical Abstracts Service |

| Molecular Formula | C₁₆H₂₂ClN₅ | |

| Molecular Weight | 319.83 g/mol | |

| Appearance | White to off-white solid | Predicted based on similar compounds |

| Solubility | High solubility in water and polar protic solvents (e.g., methanol, ethanol); low solubility in nonpolar organic solvents. | Quaternary ammonium salts are ionic and generally highly soluble in polar solvents.[6] |

| Melting Point | >200 °C (with decomposition) | Quaternary ammonium salts typically have high melting points. |

| pKa | Not applicable (permanently charged) | The quaternary nitrogen is permanently cationic, independent of pH.[1] |

| Predicted logP | < 0 | The permanent positive charge significantly increases hydrophilicity compared to Rizatriptan, leading to a predicted negative logP value. |

Synthesis and Formation Pathway

The primary route for the formation of this compound is the N-methylation of the tertiary amine, Rizatriptan. This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on an alkylating agent.[1][8][9]

Plausible Synthetic Pathway:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve Rizatriptan free base (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equivalents), to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: Upon completion, the quaternary ammonium salt may precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether or ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for the unequivocal identification of this impurity.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Expected [M]⁺ ion: m/z 284.188 (for the cation C₁₆H₂₂N₅⁺).

-

Fragmentation Pattern: The positive charge is localized on the quaternary nitrogen, making it a stable cation. Fragmentation is expected to be minimal under standard ESI conditions. High-energy collision-induced dissociation (CID) would likely result in the loss of methyl groups or cleavage of the ethyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A sharp singlet integrating to 9 protons for the N⁺(CH₃)₃ group, expected to be significantly downfield-shifted compared to the N(CH₃)₂ protons of Rizatriptan (around 3.0-3.5 ppm).

-

The protons on the ethyl bridge adjacent to the quaternary nitrogen will also show a downfield shift.

-

Signals corresponding to the indole and triazole rings will be present, with potential minor shifts due to the electronic effect of the permanent positive charge.

-

-

¹³C NMR:

-

A distinct signal for the three equivalent methyl carbons of the N⁺(CH₃)₃ group.

-

A downfield shift for the carbons of the ethyl bridge, particularly the carbon directly bonded to the quaternary nitrogen.

-

Analytical Methodology

The separation and quantification of a permanently charged, hydrophilic compound like this compound from its less polar tertiary amine parent, Rizatriptan, requires a specialized chromatographic approach. Standard reversed-phase HPLC can be challenging due to the poor retention of the quaternary ammonium salt.[7]

Proposed HPLC-UV Method

A mixed-mode or ion-pair chromatography method is recommended for robust separation.

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. jpionline.org [jpionline.org]

- 3. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. sielc.com [sielc.com]

- 8. scribd.com [scribd.com]

- 9. database.ich.org [database.ich.org]

An In-Depth Technical Guide to Rizatriptan N,N,N-Trimethylethanammonium Chloride (CAS: 1030849-63-8): A Key Impurity in Rizatriptan Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rizatriptan N,N,N-Trimethylethanammonium Chloride, a critical process-related impurity in the synthesis of the anti-migraine drug, Rizatriptan. As a Senior Application Scientist, this document synthesizes technical data with practical insights to aid in the understanding, control, and analysis of this specific impurity, ensuring the development of safe and efficacious Rizatriptan drug products.

Introduction: The Imperative of Impurity Profiling in Rizatriptan Development

Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist widely prescribed for the acute treatment of migraine headaches.[1] The stringent regulatory landscape for pharmaceuticals mandates a thorough understanding and control of impurities that may arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API). Process-related impurities, in particular, can have a significant impact on the safety and efficacy of the final drug product.

This guide focuses on a specific quaternary ammonium salt impurity, This compound , also known as Rizatriptan N-Methyl Adduct or Rizatriptan Trimethylammonium Chloride.[2][3] The presence of this impurity is a critical quality attribute to be monitored during Rizatriptan manufacturing. This document will delve into its chemical identity, potential formation mechanisms, synthesis for use as a reference standard, analytical methodologies for its detection and quantification, and the regulatory context governing its control.

Chemical Identity and Physicochemical Properties

The fundamental step in managing any impurity is to unequivocally establish its chemical identity. The details of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | 2-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-indol-3-yl)-N,N,N-trimethylethan-1-aminium chloride | [4] |

| CAS Number | 1030849-63-8 | [4] |

| Molecular Formula | C₁₆H₂₂ClN₅ | [3] |

| Molecular Weight | 319.83 g/mol | [3] |

| Synonyms | Rizatriptan N-Methyl Adduct, Rizatriptan Trimethylammonium Chloride | [2] |

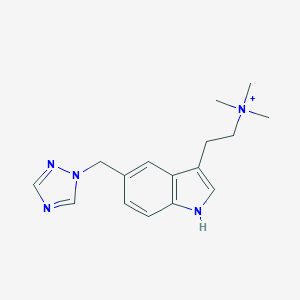

Below is a visual representation of the chemical structure of Rizatriptan and its quaternary ammonium impurity.

Caption: Chemical structures of Rizatriptan and its impurity.

Proposed Formation Mechanism: A Mechanistic Hypothesis

The formation of this compound is likely a result of the alkylation of the tertiary amine present in the Rizatriptan molecule. This reaction is a classic example of a Menschutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt by reaction with an alkyl halide.[5]

In the context of Rizatriptan synthesis, this impurity could potentially form if there is a source of a methylating agent, such as methyl iodide or dimethyl sulfate, present in the reaction mixture, either as a reactant, reagent, or a byproduct.

The proposed mechanism is depicted below:

Caption: Proposed formation of the quaternary ammonium impurity.

Synthesis of the Reference Standard: A Hypothetical Protocol

The availability of a pure reference standard for this compound is essential for its accurate identification and quantification in Rizatriptan samples. A plausible synthetic route would involve the direct methylation of Rizatriptan.

Step-by-Step Protocol:

-

Dissolution: Dissolve a known quantity of Rizatriptan free base in a suitable aprotic solvent, such as acetonitrile or acetone.

-

Addition of Methylating Agent: To the stirred solution, add a slight molar excess of a methylating agent, for example, methyl iodide.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: As the quaternary ammonium salt is ionic, it is expected to be less soluble in the aprotic solvent and may precipitate out of the solution. The solid product can be isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether.

-

Characterization: The structure and purity of the synthesized reference standard should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Caption: Hypothetical synthesis workflow for the reference standard.

Analytical Characterization and Quantification

The detection and quantification of this compound require sensitive and specific analytical methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry detection is the most common approach for impurity profiling of pharmaceutical compounds.[6]

Proposed HPLC Method for Quantification

A validated, stability-indicating HPLC method is crucial for the routine quality control of Rizatriptan. The following is a proposed starting point for a method capable of separating Rizatriptan from its N,N,N-Trimethylethanammonium impurity.

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar and non-polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape and resolution for amine-containing compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |

| Gradient | Start with a low percentage of B, and gradually increase. | To ensure the elution of both the polar impurity and the less polar API. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 225 nm or 280 nm | Rizatriptan has a chromophore that absorbs in this range. |

| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |

Analytical Workflow

The general workflow for the analysis of this impurity in a Rizatriptan sample is outlined below.

Caption: Analytical workflow for impurity quantification.

Regulatory Context and Risk Assessment

The control of impurities in drug substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.[7] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

| Threshold | ICH Q3A(R2) Guideline (for a maximum daily dose > 2g) |

| Reporting Threshold | ≥ 0.05% |

| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |

Genotoxicity Considerations

Quaternary ammonium compounds are not typically considered to be a structural alert for genotoxicity. However, any new impurity that is not a metabolite should be evaluated for its potential genotoxicity, as per ICH M7 guidelines.[3] This can be done through in-silico predictions (Quantitative Structure-Activity Relationship - QSAR) and, if necessary, followed by in-vitro mutagenicity assays (e.g., Ames test).[8]

The decision-making process for the qualification of a new impurity is illustrated below.

Sources

- 1. ijpar.com [ijpar.com]

- 2. japsonline.com [japsonline.com]

- 3. aifa.gov.it [aifa.gov.it]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Predicted Profile of Rizatriptan N,N,N-Trimethylethanammonium Chloride

Abstract

This technical guide provides a comprehensive examination of Rizatriptan N,N,N-Trimethylethanammonium Chloride, a novel, hypothetical quaternary ammonium derivative of the established anti-migraine agent, Rizatriptan. While not a commercially available compound, its theoretical structure presents an interesting case study in drug modification and its consequential effects on molecular properties. This document delineates a proposed molecular structure, outlines a plausible synthetic pathway based on established chemical principles, details a rigorous protocol for its structural elucidation and characterization, and provides an expert analysis of its predicted physicochemical and pharmacological profile. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering insights into the rational design and analysis of novel chemical entities.

Introduction: The Rationale for a Quaternized Rizatriptan Derivative

Rizatriptan is a second-generation triptan, acting as a selective serotonin 5-HT1B and 5-HT1D receptor agonist, widely prescribed for the acute treatment of migraine headaches.[1][2] Its therapeutic action is primarily attributed to its ability to constrict intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal system.[3] The chemical structure of Rizatriptan, N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, features a tertiary amine on its ethylamine side chain, which is a key functional group for its biological activity.[1]

The subject of this guide, "this compound," represents a theoretical modification of the parent drug. Specifically, it involves the quaternization of the tertiary amine, converting it into a permanently charged quaternary ammonium salt.[4] Quaternary ammonium compounds possess distinct chemical and biological properties, including high water solubility and generally poor ability to cross lipid membranes, such as the blood-brain barrier.[5][6]

This document explores the scientific implications of this structural change. By transforming Rizatriptan into a quaternary ammonium salt, we can hypothesize significant alterations to its absorption, distribution, metabolism, and excretion (ADME) profile. This exploration serves as a valuable exercise for drug development professionals in understanding structure-activity and structure-property relationships.

Part 1: Proposed Molecular Structure and Rationale

The canonical structure of Rizatriptan features a dimethylamino group at the terminus of the ethyl side chain attached to the indole ring. This tertiary amine is the most chemically reactive site for alkylation. The nomenclature "N,N,N-Trimethylethanammonium" suggests the addition of a third methyl group to this nitrogen, resulting in a quaternary ammonium cation, with chloride as the counter-ion.

The proposed reaction is a standard SN2 alkylation known as the Menschutkin reaction, where the tertiary amine acts as a nucleophile, attacking an alkyl halide (in this case, methyl chloride).[7][8]

Proposed Structure:

Caption: Proposed structure of the Rizatriptan Quaternary Cation.

Part 2: Proposed Synthetic Pathway

The synthesis of this compound from Rizatriptan free base is proposed via a direct quaternization reaction. This is a well-documented method for preparing quaternary ammonium compounds.[4][9]

Reaction Scheme:

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Rizatriptan free base (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (20 mL).

-

Reagent Addition: Add an excess of methyl chloride (CH₃Cl, 3.0 eq), which can be bubbled through the solution or added as a condensed liquid at a low temperature. Alternatively, methyl iodide (CH₃I) can be used as a more reactive alkylating agent.

-

Reaction: Stir the mixture at room temperature or gently heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The product, being a salt, is expected to precipitate out of the solvent.[7]

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold solvent to remove any unreacted starting material.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Drying: Dry the purified white solid under vacuum to yield the final product, this compound.

Part 3: Comprehensive Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed. The expected results are summarized below.

Table 1: Predicted Analytical Data for Structural Confirmation

| Analytical Technique | Expected Observations | Rationale |

| ¹H NMR | Appearance of a new singlet at ~3.0-3.5 ppm integrating to 9 protons (the three N-methyl groups). Downfield shift of the ethyl protons adjacent to the newly formed quaternary nitrogen. | The magnetic environment of the protons changes significantly upon quaternization. The three equivalent methyl groups on the positive nitrogen will produce a characteristic singlet. |

| ¹³C NMR | Appearance of a new signal at ~50-60 ppm corresponding to the three equivalent N-methyl carbons. A downfield shift for the carbons of the ethyl side chain. | The electron-withdrawing effect of the cationic nitrogen deshields the adjacent carbon atoms. |

| Mass Spectrometry (ESI-MS) | A prominent peak in the positive ion mode corresponding to the molecular weight of the cation [C₁₆H₂₂N₅]⁺ (m/z ≈ 284.19). | Electrospray ionization is ideal for analyzing charged, non-volatile molecules like quaternary ammonium salts. |

| FT-IR Spectroscopy | Disappearance of the Bohlmann bands (if present for the tertiary amine) and potential shifts in C-N stretching frequencies. | Changes in the vibrational modes of the C-N bonds due to the change from a tertiary amine to a quaternary ammonium salt. |

| HPLC | A single, sharp peak indicating high purity. The retention time will be significantly shorter on a reverse-phase column compared to Rizatriptan due to increased polarity. | The permanent positive charge makes the molecule much more polar, leading to less interaction with the nonpolar stationary phase. |

Part 4: Predicted Physicochemical and Pharmacological Profile

The introduction of a permanent positive charge is expected to dramatically alter the drug-like properties of Rizatriptan.

Physicochemical Properties:

-

Solubility: A significant increase in aqueous solubility is predicted. Rizatriptan benzoate is already water-soluble (approx. 42 mg/mL), and the quaternary salt is expected to be even more so.[3] This is a general characteristic of ammonium salts.[6]

-

Lipophilicity (LogP): The LogP value is expected to decrease substantially, indicating a shift from a lipophilic to a hydrophilic character. Rizatriptan has a LogP of about 1.4-1.7.[2] The quaternary ammonium derivative would likely have a negative LogP value.

-

Chemical Stability: Quaternary ammonium salts are generally stable compounds and are not pH-dependent.[4]

Pharmacological and Pharmacokinetic Predictions:

-

Receptor Binding: The core pharmacophore responsible for 5-HT1B/1D receptor binding remains intact. However, the bulky, charged ammonium group might introduce steric hindrance, potentially reducing binding affinity compared to the parent compound.

-

Blood-Brain Barrier (BBB) Permeability: This is the most critical predicted change. Quaternary ammonium compounds are known for their poor ability to cross the BBB due to their permanent charge and high polarity.[5][10] Therefore, this compound is not expected to reach its central targets in the brainstem, which are implicated in the anti-migraine effect of triptans.

-

Absorption and Bioavailability: Oral bioavailability would likely be very low. The charged nature of the molecule would hinder its passive diffusion across the gastrointestinal tract.[11]

-

Metabolism: The primary metabolic pathway for Rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A).[3] This pathway would be blocked in the quaternary derivative as it lacks the N-H bond required for this enzymatic reaction. The compound would likely be eliminated unchanged, primarily through renal excretion.[10]

-

Potential Therapeutic Utility: Given its predicted inability to cross the BBB, this derivative would be ineffective as a centrally-acting anti-migraine agent. However, it could be investigated as a peripherally restricted 5-HT1B/1D agonist for research purposes or for conditions where peripheral receptor activation is desired without central side effects.

Conclusion

The theoretical molecule, this compound, serves as an excellent model for understanding the profound impact of a simple chemical modification—quaternization—on the overall profile of a drug. While the proposed synthesis is straightforward, the resulting compound would possess dramatically different physicochemical and pharmacokinetic properties compared to its parent, Rizatriptan. The introduction of a permanent positive charge would enhance water solubility but severely limit its membrane permeability, particularly across the blood-brain barrier. This would likely render it ineffective for its original therapeutic purpose but opens avenues for its use as a research tool or a peripherally selective agent. This in-depth analysis underscores the importance of fundamental medicinal chemistry principles in the design and evaluation of novel therapeutic candidates.

References

- Wikipedia. Quaternary ammonium cation. [URL: https://en.wikipedia.

- Exposome-Explorer. Rizatriptan (T3D2940). IARC. [URL: https://exposome-explorer.iarc.fr/chemical/T3D2940]

- Neugebauer, M., et al. (1984). Structure-pharmacokinetics relationship of quaternary ammonium compounds. Correlation of physicochemical and pharmacokinetic parameters. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(2), 111-8. [URL: https://pubmed.ncbi.nlm.nih.gov/6522031/]

- Google Patents. (1997). Method of synthesis of a quaternary ammonium salt. EP0791575A1. [URL: https://patents.google.

- Neugebauer, M., et al. (1984). Structure-pharmacokinetics Relationship of Quaternary Ammonium Compounds. Elimination and Distribution Characteristics. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(2), 103-10. [URL: https://pubmed.ncbi.nlm.nih.gov/6522030/]

- Kholdeeva, O. A., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1543. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6514936/]

- Indian Academy of Sciences. (2020). A novel and convenient approach toward the synthesis of Rizatriptan. Journal of Chemical Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/132/1/10]

- Quora. How are quaternary ammonium compounds synthesized?. [URL: https://www.quora.

- Guidechem. (2023). How to synthesize Rizatriptan. [URL: https://www.guidechem.

- U.S. Food and Drug Administration. (2002). MAXALT (rizatriptan benzoate) Tablets and MAXALT-MLT (rizatriptan benzoate) Orally Disintegrating Tablets. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2002/20864s14,20865s12lbl.pdf]

- European Patent Office. (1997). Method of synthesis of a quaternary ammonium salt. EP 0791575 A1. [URL: https://data.epo.org/publication-server/document?i=EP96102283A&i=EP0791575A1&i=1]

- Quick Company. An Improved Process For The Preparation Of Rizatriptan. [URL: https://www.quickcompany.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5078, Rizatriptan. [URL: https://pubchem.ncbi.nlm.nih.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 77997, Rizatriptan Benzoate. [URL: https://pubchem.ncbi.nlm.nih.

- Wikipedia. Rizatriptan. [URL: https://en.wikipedia.

- American University. (2023). Analysis of quaternary ammonium compounds by pyrolysis gas chromatography. [URL: https://www.american.

- Google Patents. (2005). Synthesis methods and intermediates for the manufacture of rizatriptan. WO2005075422A1. [URL: https://patents.google.

- Google Patents. (2022). A kind of synthesis method of rizatriptan benzoate. CN115417859B. [URL: https://patents.google.

- IUPHAR/BPS Guide to PHARMACOLOGY. rizatriptan. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=51]

- ACS Publications. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. [URL: https://pubs.acs.org/doi/10.1021/acs.est.2c08243]

- Process Cleaning Solutions. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. [URL: https://processcleaningsolutions.com/wp-content/uploads/2023/05/Quaternary-Ammonium-Compounds-A-Chemical-Class-of-Emerging-Concern.pdf]

- Evaluation of quaternary ammonium compounds residues in food plants surfaces. Food and Public Health. [URL: http://article.sapub.org/10.5923.j.fph.20140402.01.html]

- ResearchGate. (2023). Saturated solubility study of rizatriptan benzoate. [URL: https://www.researchgate.

- ACS Publications. (1994). Determination of trace levels of quaternary ammonium compounds in river water by liquid chromatography with conductometric detection. Analytical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/ac00088a023]

- medRxiv. (2020). Altered Toxicological Endpoints in Humans with Quaternary Ammonium Compound Exposure. [URL: https://www.medrxiv.org/content/10.1101/2020.07.13.20152331v1.full]

- National Center for Biotechnology Information. (2023). Quaternary Ammonium Compound Toxicity. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK564323/]

- Oxford Academic. (1962). Quaternary Ammonium Compounds in Medicinal Chemistry. I*. Journal of Pharmacy and Pharmacology. [URL: https://academic.oup.com/jpp/article-abstract/14/1/193/6137680]

Sources

- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rizatriptan - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 5. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Correlation of physicochemical and pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]

- 10. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Elimination and distribution characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

"Rizatriptan N,N,N-Trimethylethanammonium Chloride" synthesis pathway

An In-Depth Technical Guide to the Synthesis of Rizatriptan N,N,N-Trimethylethanammonium Chloride

Introduction: Beyond the Triptan Core

Rizatriptan, chemically designated as N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, is a second-generation triptan and a potent selective agonist for the serotonin 5-HT1B/1D receptors.[1][2][3] Its primary clinical application is in the acute treatment of migraine headaches, where it is thought to act by constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[2][3] The synthesis of Rizatriptan itself is a well-documented process, often culminating in the formation of its tertiary amine core structure.

This guide extends beyond the synthesis of the parent drug to explore the preparation of a specific derivative: This compound . This molecule is a quaternary ammonium salt, a class of compounds characterized by a permanently charged tetra-substituted nitrogen atom, independent of pH.[4] The synthesis of such derivatives is of significant interest to pharmaceutical researchers for several reasons:

-

Reference Standards: Quaternary ammonium derivatives can be potential metabolites or process impurities in drug manufacturing. Their synthesis is crucial for creating analytical reference standards for quality control.

-

Pharmacological Modulation: Altering the charge and polarity of a drug molecule can significantly impact its solubility, membrane permeability, and interaction with biological targets, offering a pathway to modulate its pharmacokinetic and pharmacodynamic profile.

-

Novel Applications: Quaternary ammonium salts are widely used as phase-transfer catalysts, antimicrobials, and in other material science applications.[4]

This document provides a comprehensive, two-part synthetic strategy, beginning with the robust preparation of the Rizatriptan free base precursor, followed by its conversion to the target quaternary ammonium salt. We will delve into the causality behind procedural choices, provide detailed experimental protocols, and outline the necessary analytical characterization to ensure a self-validating and reproducible workflow.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

-

Part I: Synthesis of Rizatriptan Free Base. This involves the construction of the core indole structure using the Fischer indole synthesis, a reliable and scalable method for forming indole rings from a phenylhydrazine and an aldehyde or ketone.

-

Part II: Quaternization of Rizatriptan. This final step involves the alkylation of the tertiary amine of Rizatriptan to form the desired quaternary ammonium salt via a Menschutkin reaction.

Caption: Overall synthetic workflow from key starting materials to the final target compound.

Part I: Synthesis of the Rizatriptan Free Base Precursor

The most established and industrially viable route to Rizatriptan is the Fischer indole synthesis.[5][6] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde, followed by cyclization and elimination of ammonia to form the indole ring. The primary challenge in this synthesis is controlling the formation of dimeric and oligomeric impurities, which can be mitigated through careful control of temperature and acid concentration.[5][7]

Key Intermediates and Reagents

| Reagent | Molar Mass ( g/mol ) | Role |

| 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine sulfonic acid | 269.28 | Hydrazine component for cyclization |

| 4-(Dimethylamino)butanal diethyl acetal | 189.30 | Aldehyde component for cyclization |

| Sulfuric Acid (15% w/w aq.) | 98.08 | Acid catalyst |

| Sodium Hydroxide | 40.00 | Base for neutralization/extraction |

| Ethyl Acetate | 88.11 | Extraction solvent |

Experimental Protocol: Synthesis of Rizatriptan

-

Reaction Setup: To a stirred solution of 15% w/w aqueous sulfuric acid (500 mL), add 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine sulfonic acid (50 g, 0.186 mol).

-

Addition of Acetal: Gently warm the mixture to 35-40°C. To this, add 4-(dimethylamino)butanal diethyl acetal (45.7 g, 0.242 mol) dropwise over 30 minutes, maintaining the temperature below 40°C.

-

Causality: The acetal serves as a protected form of the aldehyde, which is liberated in situ by the acidic medium. This controlled release minimizes side reactions of the highly reactive free aldehyde. Maintaining a moderate temperature (35-40°C) is critical; higher temperatures (e.g., >90°C) are known to significantly increase the formation of dimeric impurities.[5]

-

-

Cyclization: Stir the reaction mixture at 35-40°C for approximately 9-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting hydrazine is consumed.

-

Work-up and Extraction: Cool the reaction mixture to 0-5°C using an ice bath. Carefully adjust the pH to 10.5-11.0 with a pre-chilled 20% aqueous sodium hydroxide solution. The product will be the free base.

-

Causality: Basification deprotonates the amine functionalities, rendering the Rizatriptan base soluble in organic solvents for extraction.

-

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent by distillation under reduced pressure to yield Rizatriptan free base as a viscous oil. The crude product can be used directly in the next step or purified further by crystallization as its benzoate salt if a higher purity starting material is required.[5][6]

Part II: Synthesis of this compound

The conversion of the tertiary amine in Rizatriptan to a quaternary ammonium salt is achieved through the Menschutkin reaction , a classic SN2 nucleophilic substitution.[8][9] The lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.

Mechanism: SN2 Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of Rizatriptan attacks the methyl group of methyl iodide, displacing the iodide ion in a single, concerted step.

Sources

- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Rizatriptan - Wikipedia [en.wikipedia.org]

- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 5. An Improved Process For The Preparation Of Rizatriptan [quickcompany.in]

- 6. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unacademy.com [unacademy.com]

"Rizatriptan N,N,N-Trimethylethanammonium Chloride" as a rizatriptan impurity

An In-depth Technical Guide to Rizatriptan N,N,N-Trimethylethanammonium Chloride: A Quaternary Ammonium Impurity in Rizatriptan Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a potential process-related impurity in the synthesis of Rizatriptan. As a selective 5-HT1B/1D receptor agonist, the purity of Rizatriptan is paramount to its therapeutic safety and efficacy in treating migraine headaches.[1][2][3] This document delves into the chemical profile of this quaternary ammonium impurity, elucidates its most probable formation pathway, and details robust analytical methodologies for its detection and quantification. Designed for researchers, analytical scientists, and drug development professionals, this guide synthesizes technical data with field-proven insights, emphasizing the causality behind experimental choices and the establishment of self-validating analytical protocols.

Introduction: The Imperative of Impurity Profiling in Rizatriptan

Rizatriptan is a second-generation triptan that has become a cornerstone in the acute treatment of migraines.[2][3] Its mechanism of action involves agonizing serotonin 5-HT1B and 5-HT1D receptors, leading to cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.[2] The manufacturing of any active pharmaceutical ingredient (API) is a complex process where side reactions can lead to the formation of impurities. These impurities, which can be process-related, degradation products, or synthetic intermediates, must be meticulously identified, quantified, and controlled to meet stringent regulatory standards set by bodies like the ICH.[4] The presence of unknown or uncontrolled impurities can impact the drug's safety, stability, and therapeutic consistency.

Among the spectrum of potential impurities, This compound represents a unique challenge. As a quaternary ammonium salt, its polarity and chemical properties differ significantly from the parent Rizatriptan molecule, necessitating specialized analytical considerations. This guide provides the foundational knowledge required to understand, detect, and control this specific impurity.

Chemical and Physical Profile of the Impurity

Understanding the fundamental properties of an impurity is the first step in developing an effective control strategy. This compound is the product of the quaternization of the tertiary amine present in the Rizatriptan side chain.

| Property | Value | Source |

| IUPAC Name | N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium chloride | [1] |

| CAS Number | 1030849-63-8 | [5][6] |

| Molecular Formula | C₁₆H₂₂ClN₅ | [5][6] |

| Molecular Weight | 319.83 g/mol | [5][6] |

| Cation Mass (m/z) | 284.1872 [M]⁺ | Calculated |

Note: The cation mass is the expected value for high-resolution mass spectrometry analysis.

Postulated Formation Pathway: A Process-Related Impurity

The structure of this compound strongly suggests it is a process-related impurity rather than a degradant. Its formation requires the addition of a methyl group to the tertiary amine of Rizatriptan, a reaction that does not typically occur under standard degradation conditions like hydrolysis, oxidation, or photolysis.[7][8]

The most plausible origin is an over-alkylation reaction during one of the final steps of a synthetic route where the N,N-dimethyl group is formed. For instance, if a methylating agent (e.g., methyl iodide, dimethyl sulfate) is used to convert a secondary amine precursor to the final N,N-dimethyl tertiary amine of Rizatriptan, a lack of stringent control over stoichiometry or reaction conditions could lead to a subsequent, undesired third methylation. This converts the nucleophilic tertiary amine into the quaternary ammonium salt.

Caption: Plausible synthetic origin of the quaternary ammonium impurity from Rizatriptan.

Expert Insight: The causality here is clear: the nucleophilicity of the tertiary amine in the Rizatriptan molecule makes it susceptible to further reaction if a potent electrophile, such as the methylating agent, remains active in the reaction mixture. Control strategies must therefore focus on precise stoichiometry, quenching of the methylating agent post-reaction, and robust purification steps designed to remove highly polar species like quaternary salts.

Analytical Methodologies for Detection and Quantification

A multi-faceted analytical approach is required to reliably separate, identify, and quantify this highly polar impurity in the presence of the less polar Rizatriptan API.

Chromatographic Separation: A Reversed-Phase HPLC/UPLC Approach

The significant difference in polarity between Rizatriptan and its quaternary ammonium impurity is the key to their chromatographic separation. A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is the industry standard.[9][10][11]

Experimental Protocol: Stability-Indicating HPLC Method

-

Instrumentation: A UPLC system equipped with a quaternary solvent manager, sample manager with temperature control, column heater, and a photodiode array (PDA) or tunable UV detector.[10]

-

Column Selection: A robust C18 column (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm) is a prime candidate.[10] The phenyl-based columns specified in some USP monographs for related substances can also provide alternative selectivity.[12]

-

Scientific Rationale: The C18 stationary phase provides hydrophobic interaction, strongly retaining the Rizatriptan molecule. The quaternary ammonium impurity, being highly polar and permanently charged, will have minimal retention and elute much earlier. This significant separation in retention time is ideal for accurate quantification.

-

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

-

Rationale: The acidic modifier improves peak shape by protonating any residual silanols on the column and ensuring the triazole and indole nitrogens of Rizatriptan are consistently protonated. Formic acid is preferred for LC-MS compatibility.[13]

-

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Detection: UV detection at 225 nm or 280 nm.[7][11][12] A PDA detector is recommended during method development to assess peak purity across all stress conditions.

-

Sample Preparation: Dissolve the Rizatriptan API or formulation in the initial mobile phase composition (e.g., 95% A: 5% B) to ensure compatibility with the column and prevent peak distortion.

Chromatographic Conditions Summary

| Parameter | Condition |

| Column | Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C[12] |

| Injection Vol. | 2 µL |

| UV Wavelength | 225 nm |

| Gradient Program | 5% to 70% B over 10 minutes |

Unambiguous Identification: LC-Tandem Mass Spectrometry (LC-MS/MS)

While HPLC-UV provides quantification, mass spectrometry is indispensable for positive identification, especially at trace levels.[13][14]

Methodology:

-

Ionization: Electrospray Ionization (ESI) in positive mode is required, as the impurity carries a permanent positive charge.

-

Detection Mode: The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[13][14]

-

Expected Ions:

-

Parent Ion (Q1): The precursor ion will be the quaternary ammonium cation itself, with an expected m/z of 284.2.

-

Product Ions (Q3): Fragmentation of the parent ion would likely yield characteristic product ions that can be used for confirmation.

-

Caption: Integrated analytical workflow for the impurity's detection and identification.

Control Strategy and Regulatory Considerations

The control of any impurity is a cornerstone of a drug's quality profile. For this compound, the strategy involves:

-

Process Control: The most effective strategy is to prevent its formation by optimizing the synthetic process, particularly the methylation step.

-

Specification Limits: Based on toxicological data (or lack thereof), a specification limit must be established in accordance with ICH Q3A/Q3B guidelines. As a quaternary ammonium compound, its potential for unique biological activity warrants careful consideration.

-

Validated Analytical Method: The HPLC method described must be fully validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Reference Standard: A qualified reference standard of this compound is non-negotiable. It is essential for method validation, peak identification (by spiking), and accurate quantification in routine quality control testing.[4][15][16] Several vendors offer this specific impurity standard.[5][6][17]

Conclusion

This compound is a critical process-related impurity whose control is vital for ensuring the quality of Rizatriptan API. Its formation is mechanistically linked to the synthetic process, making process optimization the primary line of defense. A robust, validated, stability-indicating HPLC method, coupled with LC-MS/MS for definitive identification, provides the necessary analytical framework for its control. By understanding its chemical nature, formation pathway, and the rationale behind the analytical choices, drug developers can confidently ensure their product meets the highest standards of safety and quality.

References

-

Rizatriptan Impurities. SynZeal. [Link]

-

Pharmaffiliates Rizatriptan-impurities - USP standards. Pharmaffiliates. [Link]

-

Rizatriptan-impurities. Pharmaffiliates. [Link]

-

Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science. [Link]

-

Rizatriptan Impurities | 144034-80-0 Certified Reference Substance. Alfa Omega Pharma. [Link]

-

Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science (Secondary Link). [Link]

-

Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry. Taylor & Francis Online. [Link]

-

Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. [Link]

-

Force Degradation Study of Rizatriptan Benzoate by Rp - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

-

Analytical Method Development and Validation of Rizatriptan Benzoate Tablets by RP-LC. ResearchGate. [Link]

-

Rizatriptan-impurities (Secondary Link). Pharmaffiliates. [Link]

-

Rizatriptan Benzoate Impurity C / Iscotrizinol Related Compound C. SK Pharma Tech. [Link]

-

Rizatriptan Impurities and Related Compound. Veeprho. [Link]

-

Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product | Request PDF. ResearchGate. [Link]

-

Rizatriptan | C15H19N5 | CID 5078. PubChem - NIH. [Link]

-

Rizatriptan. Wikipedia. [Link]

-

A novel and convenient approach toward the synthesis of Rizatriptan. Indian Academy of Sciences. [Link]

-

Class II Recall Issued for Rizatriptan Benzoate Tablets Due to Impurity Concerns. [Link]

-

Stability indicating reversed-phase high-performance liquid chromatographic method for the determination of rizatriptan benzoate in bulk powder and in pharmaceutical formulations. RJPBCS. [Link]

-

Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. IDEAS/RePEc. [Link]

-

Rizatriptan (T3D2940). Exposome-Explorer - IARC. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rizatriptan - Wikipedia [en.wikipedia.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. biomedres.us [biomedres.us]

- 8. rjpbcs.com [rjpbcs.com]

- 9. japsonline.com [japsonline.com]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Rizatriptan Impurities | SynZeal [synzeal.com]

- 16. Rizatriptan Impurities | 144034-80-0 Certified Reference Substance [alfaomegapharma.com]

- 17. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]

"Rizatriptan N,N,N-Trimethylethanammonium Chloride" mechanism of formation

An In-depth Technical Guide to the Formation Mechanism of Rizatriptan N,N,N-Trimethylethanammonium Chloride

Abstract

Rizatriptan is a selective 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine headaches.[1][2] As with any pharmaceutical agent, ensuring its purity and safety is paramount, necessitating a thorough understanding of potential process-related impurities and degradation products.[3] This technical guide provides a detailed examination of the formation mechanism of a specific impurity, this compound, a quaternary ammonium salt of the parent drug. We will elucidate the chemical principles governing its formation, primarily through the Menshutkin reaction, discuss the critical process parameters that influence its generation, and present robust experimental protocols for its synthesis, detection, and characterization. This document is intended for researchers, chemists, and drug development professionals involved in the synthesis, formulation, and quality control of Rizatriptan.

Introduction: Rizatriptan and the Imperative of Impurity Profiling

Rizatriptan, chemically known as N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, is a tryptamine-based drug that alleviates migraines by constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[2][4][5] The molecule features a tertiary amine (N,N-dimethyl) on its ethylamine side chain, a site susceptible to specific chemical transformations.

The identification and control of impurities in active pharmaceutical ingredients (APIs) are critical regulatory and safety requirements. Process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling, can impact the safety and efficacy of the final drug product.[3] One such process-related impurity identified is this compound (CAS 1030849-63-8).[6][7] This impurity is a quaternary ammonium salt formed by the addition of a methyl group to the tertiary amine of Rizatriptan. Understanding its formation mechanism is essential for developing effective control strategies during manufacturing.

Figure 1: Chemical Structures

Caption: Structures of Rizatriptan and its quaternary ammonium impurity.

The Proposed Mechanism of Formation: The Menshutkin Reaction

The conversion of a tertiary amine into a quaternary ammonium salt is a classic organic reaction known as the Menshutkin reaction .[8] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the tertiary amine acts as the nucleophile and attacks an electrophilic alkyl halide.[9][10]

In the context of Rizatriptan, the lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group attacks the electrophilic carbon of a methylating agent. The most probable sources of this agent within a pharmaceutical manufacturing process are residual reagents, intermediates, or solvents.

The core reaction can be summarized as:

-

Nucleophilic Attack: The tertiary amine nitrogen of Rizatriptan attacks the methyl group of a methylating agent (e.g., methyl chloride, CH₃Cl).

-

Transition State: A trigonal bipyramidal transition state is formed.

-

Displacement: The leaving group (e.g., chloride ion, Cl⁻) is displaced, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. The displaced halide becomes the counter-ion.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Rizatriptan - Wikipedia [en.wikipedia.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 9. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 10. Ch22: Alkylation of Amines [chem.ucalgary.ca]

"Rizatriptan N,N,N-Trimethylethanammonium Chloride" chemical characterization

An In-depth Technical Guide to the Chemical Characterization of Rizatriptan N,N,N-Trimethylethanammonium Chloride

Introduction: Contextualizing a Critical Process-Related Impurity

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Rizatriptan, a potent selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine headaches.[1] The synthesis and storage of Rizatriptan can give rise to various process-related substances and degradation products.[2] Among these is This compound (CAS 1030849-63-8), a quaternary ammonium salt derivative and a known impurity of Rizatriptan.[3][4][5][]

This technical guide provides a comprehensive framework for the definitive chemical characterization of this specific impurity. As drug development professionals, our objective extends beyond simple detection to complete structural elucidation and physicochemical profiling. This ensures the development of robust, specific, and validated analytical methods for routine quality control, thereby guaranteeing the safety and consistency of the final drug product. The methodologies detailed herein are grounded in established pharmacopeial principles and state-of-the-art analytical techniques, providing a self-validating system for the scientific integrity of the characterization process.

Foundational Physicochemical Data

A prerequisite to any experimental design is the collation of known information. This data forms the basis for selecting appropriate analytical techniques and predicting experimental outcomes.

| Property | Value | Source |

| Chemical Name | trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium chloride | [3] |

| Synonyms | Rizatriptan Trimethylammonium Chloride, Rizatriptan N-Methyl Adduct | [7] |

| CAS Number | 1030849-63-8 | [5] |

| Molecular Formula | C₁₆H₂₂N₅•Cl | [5] |

| Molecular Weight | 319.83 g/mol | [5] |

| Parent Compound | Rizatriptan (C₁₅H₁₉N₅, MW: 269.35 g/mol ) | [1] |

Chromatographic Purity and Profiling: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The cornerstone of impurity profiling is liquid chromatography, prized for its high resolution and quantitative accuracy. For a polar, ionizable compound like a quaternary ammonium salt, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The key is to select a column and mobile phase that provide adequate retention and sharp, symmetrical peak shapes. A phenyl-based stationary phase is often specified in USP monographs for Rizatriptan, offering unique selectivity through pi-pi interactions with the indole ring.[8][9] An acidic mobile phase with an organic modifier ensures the protonation of residual silanols on the column, minimizing peak tailing, while providing good solubility for the analyte.

Workflow for HPLC Method Development and Validation

Caption: High-level workflow for HPLC analysis and validation.

Detailed HPLC Protocol

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: Purospher® STAR Phenyl (250 x 4.6 mm, 5 µm) or equivalent L11 packing.[8]

-

Mobile Phase: A mixture of a phosphate buffer and an organic solvent is a common starting point. For instance, 20 mM potassium dihydrogen phosphate (adjusted to pH 3.2 with phosphoric acid) and Methanol in a 70:30 v/v ratio.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 40°C.[8]

-

Detection Wavelength: 225 nm or 280 nm, where the indole chromophore exhibits strong absorbance.[8][11]

-

Injection Volume: 20 µL.[10]

-

Diluent: Mobile phase or a similar composition (e.g., Methanol:Water 30:70).

-

-

System Suitability Test (SST):

-

Procedure: Perform five replicate injections of a standard solution (e.g., 5 µg/mL).

-

Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be not more than 2.0%. The tailing factor for the analyte peak should be not more than 2.0.[11]

-

-

Validation Parameters (as per ICH Q2(R1) Guidelines):

-

Specificity: Analyze a blank (diluent) and a sample spiked with Rizatriptan and other known impurities to ensure no interference at the retention time of the N,N,N-Trimethylethanammonium analyte.

-

Linearity: Prepare a series of solutions over a concentration range (e.g., 0.2 - 20 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Accuracy & Precision: Assess by analyzing multiple preparations at different concentrations on different days with different analysts.[10]

-

Structural Elucidation: Spectroscopic Methodologies

Trustworthiness: A self-validating system for structural confirmation relies on the convergence of data from multiple, orthogonal techniques. Mass spectrometry provides the molecular weight and fragmentation, NMR reveals the proton and carbon framework, and FTIR confirms the presence of key functional groups. Agreement across all three provides an unambiguous structural assignment.

Mass Spectrometry (MS)

Expertise & Experience: Electrospray Ionization (ESI) is the ideal ionization technique for a pre-charged quaternary ammonium salt, operated in positive ion mode. High-resolution mass spectrometry (HRMS), using instruments like a Q-TOF or Orbitrap, is critical for confirming the elemental composition via accurate mass measurement. Tandem MS (MS/MS) is then used to induce fragmentation, providing structural clues that confirm the connectivity of the molecule. The fragmentation of the parent drug, Rizatriptan, typically involves an alpha cleavage next to the tertiary amine, resulting in a characteristic fragment.[12] We anticipate a similar, highly stable fragment for the quaternary salt.

Overall Characterization Workflow

Caption: Integrated workflow for comprehensive impurity characterization.

LC-MS/MS Protocol

-

Instrumentation: A liquid chromatograph coupled to a tandem quadrupole or high-resolution mass spectrometer with an ESI source.

-

Chromatographic Conditions: Use the HPLC conditions described in Section 2 to achieve separation.

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Full Scan (Q1 Scan): Acquire data over a mass range of m/z 100-500 to identify the parent ion. The expected cation [C₁₆H₂₂N₅]⁺ has a monoisotopic mass of 284.1875.

-

Product Ion Scan (MS/MS): Select the precursor ion (m/z 284.2) for collision-induced dissociation (CID).

-

Collision Energy (CE): Optimize to achieve a rich fragmentation pattern (e.g., ramp from 10-40 V).

-

-

Expected Data:

-

Precursor Ion: A strong signal at m/z ≈ 284.19, corresponding to the [M]⁺ cation.

-

Key Fragment Ion: The most likely and stable fragment would arise from the cleavage of the C-C bond beta to the quaternary nitrogen, leading to the loss of the trimethylamine group and formation of a stable fragment with m/z 225, similar to the core structure of other Rizatriptan impurities. A fragment at m/z 201 is also a characteristic ion for the Rizatriptan core structure.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. For this compound, ¹H NMR will be particularly informative. The key diagnostic signals will be the singlet corresponding to the nine equivalent protons of the N,N,N-trimethyl group and the characteristic aromatic protons of the indole and triazole rings. Deuterated solvents like DMSO-d₆ or D₂O are suitable.

NMR Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the substance in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Experiment:

-

Acquire a standard one-dimensional proton spectrum.

-

Predicted Chemical Shifts (δ, ppm):

-

~3.1-3.3 (s, 9H): A sharp singlet for the three -N⁺(CH₃)₃ methyl groups. This is the key signature of this impurity.

-

~3.4-3.8 (m, 4H): Multiplets for the two ethylenic -CH₂- groups.

-

~5.6 (s, 2H): Singlet for the methylene bridge (-CH₂-) connecting the indole and triazole rings.

-

~7.0-7.8 (m, 4H): A series of signals for the aromatic protons on the indole ring.

-

~7.9 & 8.2 (s, 1H each): Singlets for the two protons on the triazole ring.

-

-

-

¹³C NMR Experiment:

-

Acquire a proton-decoupled carbon spectrum.

-

Predicted Chemical Shifts (δ, ppm):

-

~52-55: Quaternary ammonium methyl carbons.

-

~110-150: Aromatic and heterocyclic carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides a molecular fingerprint, confirming the presence of specific functional groups. While the spectra of Rizatriptan and this impurity will be very similar, subtle differences in the fingerprint region can be diagnostic. The primary use is to confirm the integrity of the core structure.

FTIR Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) disk by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent pellet.[14]

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks:

Physicochemical Properties: Thermal Analysis

Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a pharmaceutical substance. DSC can determine the melting point and identify polymorphic forms, while TGA quantifies the presence of residual solvents or water.[16][17]

DSC/TGA Protocol

-

Instrumentation: A simultaneous TGA/DSC instrument or separate units.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

-

TGA Method:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Heating Rate: 10°C/min from ambient temperature to ~400°C.

-

Analysis: Observe for mass loss corresponding to water/solvents (below 150°C) and decomposition (higher temperatures).

-

-

DSC Method:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Heating Rate: 10°C/min.

-

Analysis: A sharp endotherm will indicate the melting point of the crystalline substance.[15] The melting point of Rizatriptan Benzoate is around 180°C; the chloride salt impurity may have a different melting or decomposition temperature.

-

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that relies on the synergistic application of chromatographic, spectroscopic, and thermal analysis techniques. The protocols and expert insights provided in this guide establish a robust, self-validating framework for the definitive identification and physicochemical profiling of this critical process-related impurity. By adhering to these principles of scientific integrity, researchers and drug development professionals can ensure the development of high-quality, safe, and effective Rizatriptan drug products.

References

-

Awari, V. P., et al. (2014). HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. Journal of Pharmaceutical Sciences & Research, 6(1), 24-26. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets. Journal of Pharmaceutical Negative Results, 13(Special Issue 10). [Link]

-

Wasu, D., et al. (2020). Fast Dissolving Sublingual Film of Rizatriptan Benzoate for Management of Migraine. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 654-671. [Link]

-

Patel, R., et al. (2018). Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations. Asian Journal of Pharmaceutics, 12(1), S223. [Link]

-

ResearchGate. (n.d.). New validated RP-HPLC method for the determination of rizatriptan benzoate in bulk and pharmaceutical dosage form. [Link]

-

Xiong, W. L., et al. (2009). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. Journal of Chromatography B, 877(11-12), 1171-1177. [Link]

-

Patel, D. M., et al. (2012). Formulation Development and in Vitro Evaluation of Orally Disintegrating Tablets Containing Rizatriptan Benzoate. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 849-862. [Link]

-

ResearchGate. (n.d.). Mass spectra of: a rizatriptan Q1 scan and b fragmentation of... [Link]

-

Pharmaffiliates. (n.d.). Rizatriptan-impurities. [Link]

-

ResearchGate. (n.d.). FTIR spectra of Rizatriptan benzoate Interference FTIR spectrum of... [Link]

-

ResearchGate. (n.d.). FTIR spectra of Rizatriptan Benzoate Figure 10. [Link]

-

Veeprho. (n.d.). Rizatriptan Impurities and Related Compound. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Formulation and evaluation of fast dissolving sublingual films of rizatriptan benzoate. [Link]

-

ResearchGate. (n.d.). (PDF) Spectrophotometric Method for Analysis of Rizatriptan Benzoate. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp. [Link]

-

National Center for Biotechnology Information. (n.d.). Rizatriptan. PubChem Compound Database. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Estimation of Rizatriptan Benzoate Tablet by Using UV Spectophotometric Methods. [Link]

-

Indian Academy of Sciences. (n.d.). A novel and convenient approach toward the synthesis of Rizatriptan. [Link]

-

Reddy, G. O., et al. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 293-300. [Link]

-

U.S. Food and Drug Administration. (2019). Clinical Pharmacology Review. [Link]

-

USP-NF. (2010). Rizatriptan Benzoate. Pharmacopeial Forum, 36(1). [Link]

-

Wikipedia. (n.d.). Rizatriptan. [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Rizatriptan. [Link]

-

Scribd. (n.d.). Synthesis Route for Rizatriptan. [Link]

- Google Patents. (n.d.).

-

British Pharmacopoeia. (n.d.). rizatriptan benzoate. [Link]

-

Global Substance Registration System. (n.d.). RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM. [Link]

-

ResearchGate. (n.d.). Overlay DSC thermograms (A) Rizatriptan benzoate, (B) Drug and Polyox... [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetric curves of rizatriptan, drug loaded... [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Spectrophotometric Estimation of Rizatriptan Benzoate. [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

-

RJ Lee Group. (n.d.). Instrumentation: TGA and DSC Thermal Analysis. [Link]

Sources

- 1. Rizatriptan - Wikipedia [en.wikipedia.org]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 7. Rizatriptan N-Methyl Adduct | CAS No- 1030849-63-8 | Rizatriptan Trimethylammonium Chloride [chemicea.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. uspnf.com [uspnf.com]

- 10. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rjpbcs.com [rjpbcs.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. tainstruments.com [tainstruments.com]

- 17. rjleegroup.com [rjleegroup.com]

Whitepaper: A Comprehensive Technical Guide to Rizatriptan N,N,N-Trimethylethanammonium Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rizatriptan is a potent selective 5-HT1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2] The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. Consequently, the identification, characterization, and control of impurities are paramount in pharmaceutical development and manufacturing. This technical guide provides a detailed examination of a specific Rizatriptan-related compound: Rizatriptan N,N,N-Trimethylethanammonium Chloride. This document serves as a resource for researchers and drug development professionals, offering insights into its chemical nature, potential origins, analytical methodologies for its detection and characterization, and strategies for its control.

Introduction to Rizatriptan and the Imperative of Impurity Profiling

Rizatriptan, marketed under brand names like Maxalt®, is a member of the triptan class of drugs.[3][4] Its therapeutic action is attributed to its agonist activity at serotonin 5-HT1B/1D receptors on intracranial blood vessels and nerve terminals in the trigeminal system.[2] This interaction leads to the constriction of dilated cranial vessels, inhibition of neuropeptide release, and reduced transmission in pain pathways, collectively alleviating the symptoms of a migraine attack.[2]

Pharmaceutical impurity profiling is a mandatory regulatory requirement and a scientific necessity. Impurities, even in minute quantities, can affect the stability of the drug product, alter its therapeutic efficacy, or pose direct toxicological risks.[5] They can originate from various sources, including the synthesis of the API, degradation of the drug substance over time, or interactions with excipients within the formulation.[5] this compound is a known related compound of Rizatriptan, classified as a quaternary ammonium salt.[6][7] Understanding its formation and characteristics is essential for ensuring the quality, safety, and consistency of Rizatriptan-containing drug products.

Physicochemical Profile and Structural Elucidation

A foundational step in managing any impurity is the precise understanding of its chemical structure and properties.

Chemical Structure and Properties